molecular formula C23H20N2O6 B13773137 3-[2-[3-[3-(2-Carboxyethyl)-1,3-benzoxazol-3-ium-2-yl]prop-2-enylidene]-1,3-benzoxazol-3-yl]propanoate CAS No. 68133-97-1

3-[2-[3-[3-(2-Carboxyethyl)-1,3-benzoxazol-3-ium-2-yl]prop-2-enylidene]-1,3-benzoxazol-3-yl]propanoate

Cat. No.: B13773137
CAS No.: 68133-97-1
M. Wt: 420.4 g/mol
InChI Key: PYZUAOHBBJNJQX-UHFFFAOYSA-N
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Description

3-[2-[3-[3-(2-Carboxyethyl)-1,3-benzoxazol-3-ium-2-yl]prop-2-enylidene]-1,3-benzoxazol-3-yl]propanoate is a complex organic compound with a unique structure that includes benzoxazolium rings and carboxyethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-[3-[3-(2-Carboxyethyl)-1,3-benzoxazol-3-ium-2-yl]prop-2-enylidene]-1,3-benzoxazol-3-yl]propanoate typically involves the reaction of benzoxazole derivatives with carboxyethyl groups under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

3-[2-[3-[3-(2-Carboxyethyl)-1,3-benzoxazol-3-ium-2-yl]prop-2-enylidene]-1,3-benzoxazol-3-yl]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

3-[2-[3-[3-(2-Carboxyethyl)-1,3-benzoxazol-3-ium-2-yl]prop-2-enylidene]-1,3-benzoxazol-3-yl]propanoate has several scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and studies.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a component in drug development.

    Industry: Utilized in the synthesis of other complex organic compounds and materials

Mechanism of Action

The mechanism of action of 3-[2-[3-[3-(2-Carboxyethyl)-1,3-benzoxazol-3-ium-2-yl]prop-2-enylidene]-1,3-benzoxazol-3-yl]propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    1-[(2-Carboxyethyl)benzene]-3-[2-pyridine]triazene:

    Hydrogen 3-(2-carboxylatoethyl)-2-[3-[3-(2-carboxylatoethyl)-3H-benzoxazol-2-ylidene]prop-1-enyl]benzoxazolium: Another compound with related chemical properties and uses.

Uniqueness

3-[2-[3-[3-(2-Carboxyethyl)-1,3-benzoxazol-3-ium-2-yl]prop-2-enylidene]-1,3-benzoxazol-3-yl]propanoate is unique due to its specific combination of benzoxazolium rings and carboxyethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various scientific and industrial applications .

Biological Activity

The compound 3-[2-[3-[3-(2-Carboxyethyl)-1,3-benzoxazol-3-ium-2-yl]prop-2-enylidene]-1,3-benzoxazol-3-yl]propanoate is a complex organic molecule belonging to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential applications in medicine.

Molecular Characteristics:

  • Molecular Formula: C23H20N2O6
  • Molecular Weight: 420.4 g/mol
  • CAS Number: 68133-97-1
  • IUPAC Name: this compound

Biological Activity Overview

Benzoxazole derivatives have been extensively studied for their biological activities. The compound in focus has shown promising results in various studies regarding its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that benzoxazole derivatives exhibit significant antibacterial and antifungal activities. For instance, a study on related benzoxazole compounds demonstrated potent activity against both gram-positive and gram-negative bacteria, particularly Escherichia coli and Staphylococcus aureus . The mechanism of action often involves the inhibition of essential bacterial enzymes such as DNA gyrase, which is crucial for bacterial DNA replication.

Table 1: Antimicrobial Activity of Benzoxazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
2-substituted benzoxazoleE. coli25 μg/mL
1,3-benzoxazole derivativesS. aureus50 μg/mL
Novel benzoxazole derivativesCandida albicansModerate Activity

Anticancer Potential

Benzoxazole derivatives have also been investigated for their anticancer properties. The structure of these compounds allows them to interact with various cellular targets involved in cancer progression. Studies have shown that certain benzoxazole derivatives can induce apoptosis in cancer cells through mechanisms such as the activation of caspases and modulation of cell cycle regulators .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit key enzymes like DNA gyrase and topoisomerases, which are vital for DNA replication in bacteria.
  • Cellular Signaling Modulation: It can influence signaling pathways related to cell proliferation and apoptosis in cancer cells.

Case Studies

Case Study 1: Antibacterial Efficacy
A study conducted on synthesized benzoxazole derivatives revealed that certain compounds exhibited strong antibacterial activity against E. coli, with an MIC value as low as 25 μg/mL. Molecular docking simulations indicated a strong binding affinity to DNA gyrase, suggesting a viable pathway for drug development .

Case Study 2: Anticancer Activity
In vitro studies on related benzoxazole compounds demonstrated their ability to induce apoptosis in various cancer cell lines. The compounds activated caspases and altered expression levels of key proteins involved in cell cycle regulation, indicating their potential as therapeutic agents against cancer .

Properties

CAS No.

68133-97-1

Molecular Formula

C23H20N2O6

Molecular Weight

420.4 g/mol

IUPAC Name

3-[2-[3-[3-(2-carboxyethyl)-1,3-benzoxazol-3-ium-2-yl]prop-2-enylidene]-1,3-benzoxazol-3-yl]propanoate

InChI

InChI=1S/C23H20N2O6/c26-22(27)12-14-24-16-6-1-3-8-18(16)30-20(24)10-5-11-21-25(15-13-23(28)29)17-7-2-4-9-19(17)31-21/h1-11H,12-15H2,(H-,26,27,28,29)

InChI Key

PYZUAOHBBJNJQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N(C(=CC=CC3=[N+](C4=CC=CC=C4O3)CCC(=O)O)O2)CCC(=O)[O-]

Origin of Product

United States

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